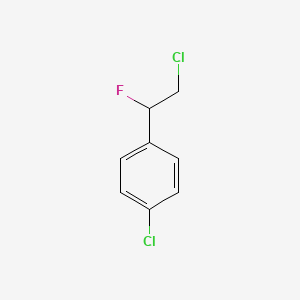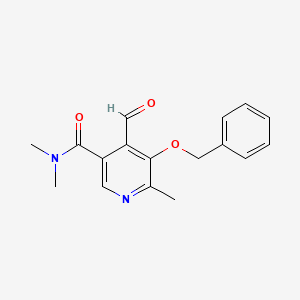![molecular formula C18H22N4O2 B14583601 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one CAS No. 61220-41-5](/img/structure/B14583601.png)
1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s biological activity.
Méthodes De Préparation
The synthesis of 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the esterification of 2-(1H-indol-3-yl)acetic acid with ethanol in the presence of sulfuric acid to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate to yield 2-(1H-indol-3-yl)acetohydrazide . The subsequent steps involve the formation of the piperidine and imidazolidinone rings through cyclization reactions under specific conditions .
Analyse Des Réactions Chimiques
1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields diketone derivatives, while reduction of the imidazolidinone ring produces amines.
Applications De Recherche Scientifique
1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets, while the imidazolidinone structure may contribute to its stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{1-[(1H-Indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one include other indole derivatives and piperidine-containing molecules. Some examples are:
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid, which share the piperidine ring but have different functional groups and applications.
Imidazolidinone derivatives: Molecules such as 1,3-dimethylimidazolidin-2-one, which have similar imidazolidinone structure but lack the indole and piperidine rings.
The uniqueness of this compound lies in its combination of these three distinct structural motifs, which contribute to its diverse chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
61220-41-5 |
|---|---|
Formule moléculaire |
C18H22N4O2 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
1-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C18H22N4O2/c23-17(11-13-12-20-16-4-2-1-3-15(13)16)21-8-5-14(6-9-21)22-10-7-19-18(22)24/h1-4,12,14,20H,5-11H2,(H,19,24) |
Clé InChI |
XHLQVZFCFRYDMN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N2CCNC2=O)C(=O)CC3=CNC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)


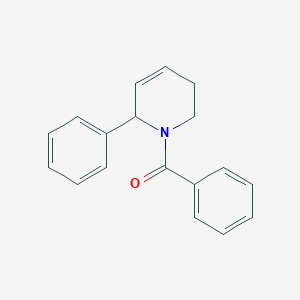
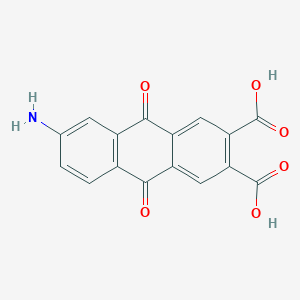

![(5-Chloro-2-{[(oxiran-2-yl)methyl]amino}phenyl)(phenyl)methanone](/img/structure/B14583567.png)
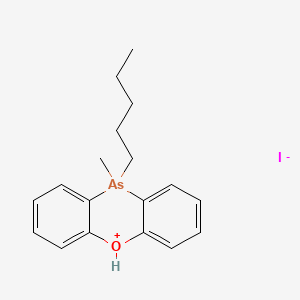
![3-[3-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1H-indol-1-yl]propanenitrile](/img/structure/B14583575.png)
![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,2,4-trimethyl-, iodide](/img/structure/B14583581.png)
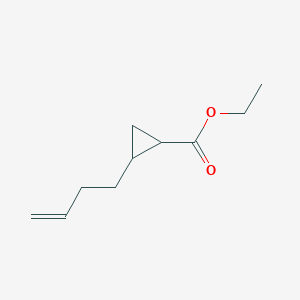
![1-Chloro-1-[4-(diethylamino)phenyl]-N,N-dimethylboranamine](/img/structure/B14583584.png)
